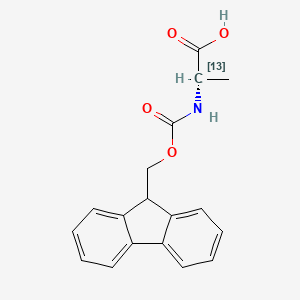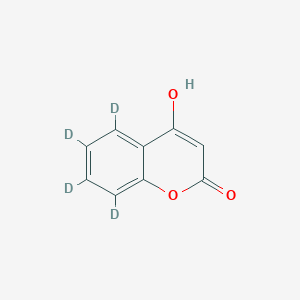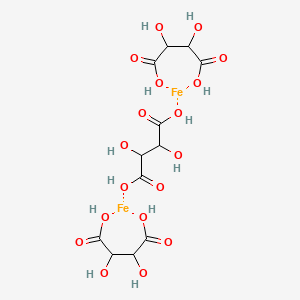
(5S,7R)-3-bromoadamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,7R)-3-bromoadamantane-1-carboxylic acid is a brominated derivative of adamantane, a polycyclic hydrocarbon Adamantane and its derivatives are known for their rigid, diamond-like structure, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-bromoadamantane-1-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method starts with the bromination of adamantane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromoadamantane is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
(5S,7R)-3-bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in ether solvents.
Major Products
Substitution: Formation of 3-substituted adamantane derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
科学的研究の応用
(5S,7R)-3-bromoadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its unique structure.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance plastics and coatings.
作用機序
The mechanism of action of (5S,7R)-3-bromoadamantane-1-carboxylic acid depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing their activity.
類似化合物との比較
Similar Compounds
Adamantane: The parent hydrocarbon with a similar rigid structure but lacking functional groups.
1-Bromoadamantane: A brominated derivative without the carboxylic acid group.
Adamantane-1-carboxylic acid: A carboxylated derivative without the bromine atom.
Uniqueness
(5S,7R)-3-bromoadamantane-1-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its similar compounds.
特性
分子式 |
C11H15BrO2 |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
(5S,7R)-3-bromoadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |
InChIキー |
DJUDQBVINJIMFO-JZVMUCMXSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)C(=O)O |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)

![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)


![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)

![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

